(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one
Description
Its structure features a thiazolidin-4-one core substituted with a 2,3-dichlorophenylimino group at position 2 and a 2,4-dimethoxybenzylidene moiety at position 3. The Z-configuration of both substituents is critical for maintaining planarity and optimizing interactions with biological targets .
Synthesis of this compound typically involves condensation reactions between substituted benzaldehydes and thiazolidinone precursors under mild conditions (e.g., reflux in acetic acid with sodium acetate), yielding moderate to high purity . Its structural complexity and substituent diversity make it a candidate for antimicrobial and antitubercular studies, as evidenced by MIC50 evaluations against Mycobacterium tuberculosis .
Properties
IUPAC Name |
(5Z)-2-(2,3-dichlorophenyl)imino-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c1-24-11-7-6-10(14(9-11)25-2)8-15-17(23)22-18(26-15)21-13-5-3-4-12(19)16(13)20/h3-9H,1-2H3,(H,21,22,23)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYKVURXTLWOHG-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dichloroaniline with 2,4-dimethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolidinones with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Cl, F): The 2,3-dichlorophenylimino group enhances antitubercular activity compared to mono-chloro analogs (e.g., 3-chlorophenyl in ), likely due to increased electrophilicity and target binding .
- Methoxy Substitutions : 2,4-Dimethoxybenzylidene derivatives exhibit balanced solubility and membrane permeability, critical for cellular uptake .
Electrochemical and Structural Comparisons
- Redox Behavior: The parent thiazolidin-4-one core shows reversible redox activity, but substitution patterns alter this. For example, azulene-substituted analogs exhibit a cathodic peak at −1.2 V (vs. Ag/AgCl), whereas dimethoxybenzylidene derivatives show less pronounced redox shifts .
- Crystallography : SHELX refinement (used in structural validation of analogs ) confirms the Z-configuration of the title compound’s benzylidene group, critical for maintaining planarity. In contrast, E-configuration analogs (e.g., ) display steric hindrance, reducing bioactivity .
Biological Activity
The compound (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific thiazolidin-4-one derivative, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Thiazolidin-4-ones
Thiazolidin-4-ones are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. They have been identified as promising scaffolds for drug development due to their ability to exhibit various biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antidiabetic
- Anticonvulsant
Recent studies have shown that modifications at different positions of the thiazolidin-4-one ring can significantly influence their biological activity .
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. Specifically, the compound has shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that thiazolidin-4-one derivatives can act as multi-target enzyme inhibitors, affecting various signaling pathways involved in cancer progression .
Case Study:
In a study involving a series of thiazolidin-4-one derivatives, it was found that modifications led to enhanced cytotoxicity against various cancer cell lines. The compound demonstrated IC50 values comparable to established anticancer agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Thiazolidin-4-one derivatives have been shown to possess activity against a range of pathogens including bacteria and fungi. A recent study highlighted that certain derivatives displayed significant inhibition against common bacterial strains .
Table 1: Antimicrobial Activity of Thiazolidin-4-one Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Target Compound | Bacillus subtilis | 14 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Thiazolidin-4-ones have been reported to inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes such as COX-2. This suggests a role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their molecular structure. Substituents at positions 2 and 5 have been shown to modulate activity:
- Electron-withdrawing groups (e.g., dichlorophenyl) enhance anticancer activity.
- Methoxy groups at position 4 improve solubility and bioavailability.
These modifications can lead to increased potency and selectivity for specific biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
